molecular formula C19H33ClN2O3 B4408513 1-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

1-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4408513
M. Wt: 372.9 g/mol
InChI Key: UHCVJFVUXSDLLG-UHFFFAOYSA-N
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Description

1-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is an organic compound with a complex structure, featuring a piperazine ring substituted with butoxyphenoxy and ethoxyethyl groups

Properties

IUPAC Name

1-[2-[2-(3-butoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3.ClH/c1-3-4-13-23-18-6-5-7-19(17-18)24-16-15-22-14-12-21-10-8-20(2)9-11-21;/h5-7,17H,3-4,8-16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCVJFVUXSDLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC=C1)OCCOCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-butoxyphenol with ethylene oxide to form 2-(3-butoxyphenoxy)ethanol. This intermediate is then reacted with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The butoxyphenoxy group can be oxidized to form corresponding quinones.

    Reduction: The piperazine ring can be reduced under specific conditions.

    Substitution: The ethoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones from the butoxyphenoxy group.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted ethoxyethyl derivatives.

Scientific Research Applications

1-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The butoxyphenoxy and ethoxyethyl groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[2-(3-phenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride: Lacks the butoxy group, which may affect its binding properties.

    1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride: Contains a methoxy group instead of a butoxy group, potentially altering its reactivity and biological activity.

Uniqueness

1-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is unique due to the presence of the butoxyphenoxy group, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a therapeutic agent or research tool.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
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